

# Application Notes and Protocols for the Linear/Convergent Hybrid Synthesis of Feglymycin

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## Compound of Interest

Compound Name: *Feglymycin*

Cat. No.: *B1672328*

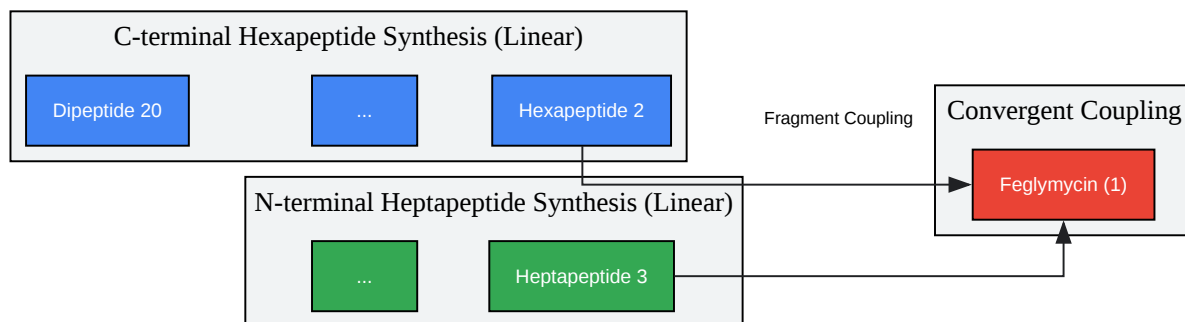
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Feglymycin** is a naturally occurring 13-mer peptide with potent anti-HIV and antimicrobial properties.<sup>[1][2]</sup> Its structure is notable for containing multiple residues of 3,5-dihydroxyphenylglycine (Dpg) and 4-hydroxyphenylglycine (Hpg), which are highly susceptible to racemization during chemical synthesis.<sup>[1][2][3]</sup> This document outlines a linear/convergent hybrid approach for the total synthesis of **Feglymycin**, leveraging a micro-flow amide bond formation technique to mitigate epimerization of the sensitive aryl glycine units.<sup>[1]</sup> This method offers a practical pathway for the synthesis of **Feglymycin** and its analogues for further drug development.<sup>[2]</sup>

## Overall Synthetic Strategy

The synthesis is designed as a hybrid of linear and convergent strategies. Two key fragments, a C-terminal hexapeptide and an N-terminal heptapeptide, are synthesized linearly. These fragments are then coupled in a convergent step to yield the full 13-mer peptide, **Feglymycin**.<sup>[1][2]</sup> A key innovation in the linear elongation of the peptide chains is the use of a micro-flow reactor for the amide bond formations involving the racemization-prone Dpg residues.<sup>[1][2]</sup>



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Caption: Overall linear/convergent hybrid strategy for **Feglymycin** synthesis.

## Data Presentation

**Table 1: Synthesis of C-terminal Hexapeptide 2**

| Step | Reactants                | Product      | Coupling Reagent            | Yield (%) |
|------|--------------------------|--------------|-----------------------------|-----------|
| 1    | Carboxylic acid 5, Amine | Dipeptide 20 | Triphosgene (in micro-flow) | 70        |
| ...  | ...                      | ...          | ...                         | ...       |

Note: Detailed step-by-step yields for the entire hexapeptide synthesis are not fully available in the provided search results, but the initial key dipeptide formation is highlighted with a 70% yield.<sup>[2]</sup>

**Table 2: Key Amide Bond Formation Conditions**

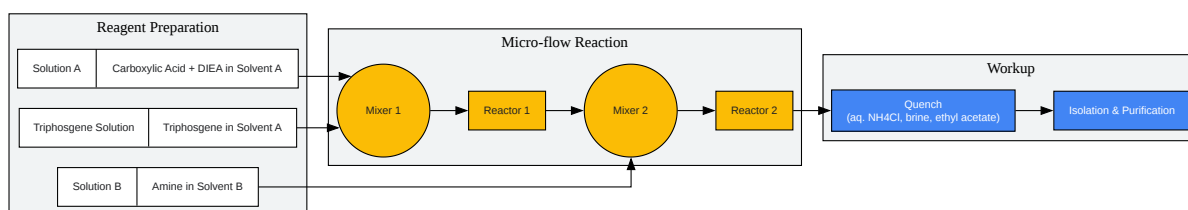
| Carboxylic Acid<br>Protecting Group<br>(P) | Product | Yield (%) | Temperature (°C) |
|--|---------|-----------|------------------|
| Boc (10a)                                  | 18a     | Low       | -                |
| Cbz (10b)                                  | 18b     | Good      | -                |
| Alloc (10c)                                | 18c     | Good      | -                |
| Cbz (10b)                                  | 18b     | -         | 10               |
| Alloc (10c)                                | 18c     | -         | 10               |

This table summarizes the investigation of different protecting groups for the nitrogen atom of D-Hpg during the micro-flow amide bond formation. The use of Cbz and Alloc protecting groups gave good yields, and lowering the temperature to 10°C was effective in suppressing racemization.[2]

## Experimental Protocols

### Protocol 1: Micro-flow Amide Bond Formation

This protocol describes the key step for coupling amino acids, particularly the racemization-prone Dpg residues, using a micro-flow reactor system.



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Caption: Workflow for the micro-flow amide bond formation.

Methodology:

- Reagent Preparation:
  - Prepare "Solution A" by dissolving the N-protected amino acid (carboxylic acid component) and N,N-diisopropylethylamine (DIEA) in a suitable solvent (e.g., N,N-dimethylacetamide - DMA).
  - Prepare "Solution B" by dissolving the amino acid ester (amine component) in a suitable solvent (e.g., DMA or a mixture like H<sub>2</sub>O/MeCN).
  - Prepare a solution of triphosgene in the same solvent as Solution A.
- Micro-flow Reaction Setup:
  - Use syringe pumps to introduce the triphosgene solution and Solution A into a T-shaped micromixer (Mixer 1).
  - The output from Mixer 1 is passed through a microreactor tube (Reactor 1) to allow for the formation of the acid chloride.
  - The stream from Reactor 1 is then mixed with Solution B in a second micromixer (Mixer 2).
  - The resulting mixture flows through a second microreactor tube (Reactor 2) to facilitate the amide bond formation. The reaction temperature can be controlled, for instance, at 10°C to suppress racemization.<sup>[2]</sup>
- Workup and Isolation:
  - The reaction mixture exiting Reactor 2 is quenched by introducing it into a solution of saturated aqueous NH<sub>4</sub>Cl, brine, and ethyl acetate.<sup>[2]</sup>

- The desired peptide is then isolated from the organic phase through standard procedures such as aqueous workup and recrystallization.[\[2\]](#)

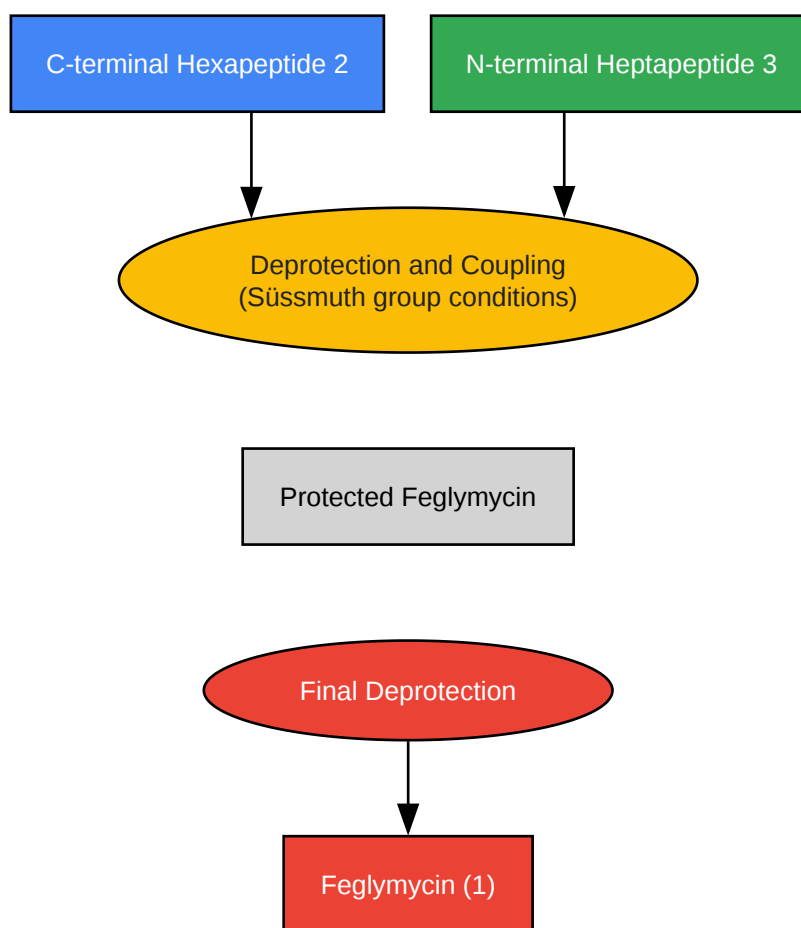
## Protocol 2: Synthesis of C-terminal Dipeptide 20

This protocol is an example of the micro-flow amide bond formation for the synthesis of a key building block of the C-terminal hexapeptide.[\[2\]](#)

- Reactants: Carboxylic acid 5 and amine 16 are used as the starting materials.
- Reaction: The micro-flow amide bond formation is carried out as described in Protocol 1.
- Isolation: The resulting dipeptide 20 is isolated via aqueous workup and recrystallization.
- Yield: The reported yield for this specific reaction is 70% (13 g scale).[\[2\]](#)

## Protocol 3: Final Fragment Coupling and Deprotection

This final stage of the synthesis involves coupling the two major peptide fragments followed by the removal of protecting groups.



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Caption: Logical relationship in the final fragment coupling steps.

#### Methodology:

- **Deprotection and Coupling:** The deprotection of the terminal groups of hexapeptide 2 and heptapeptide 3 and their subsequent coupling are performed following the conditions reported by the Süssmuth group.[2] This typically involves the use of a coupling agent like 3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) under weakly basic conditions to minimize epimerization.[4][5]
- **Final Product Characterization:** The structure of the synthesized **Feglymycin** is confirmed by comparing its  $^1\text{H}$  and  $^{13}\text{C}$  NMR, IR, and HRMS spectra, as well as its specific rotation, with the data reported in the literature.[2]

## Discussion

The linear/convergent hybrid approach, particularly with the integration of micro-flow technology for amide bond formation, presents a robust solution to the significant challenge of racemization in **Feglymycin** synthesis.[1][2] The use of triphosgene in the micro-flow system is advantageous as it is an inexpensive and atom-efficient reagent.[2] This strategy is not only effective for the total synthesis of **Feglymycin** but also provides a flexible platform for the creation of analogues by allowing for modifications of individual amino acids in the linear synthesis phase. The scalability of micro-flow reactions further enhances the potential of this method for producing larger quantities of **Feglymycin** and related oligopeptides for extensive biological evaluation.[2] More recent developments have also explored alternative methods like Umpolung Amide Synthesis (UmAS) to further address the challenges of synthesizing peptides containing aryl glycine residues.[6][7][8]

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